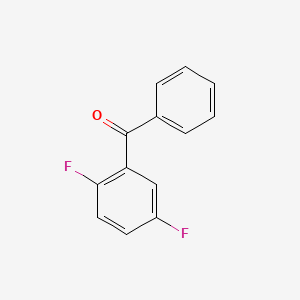

2,5-Difluorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCUAAMDKDZZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234140 | |

| Record name | 2,5-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-36-6 | |

| Record name | (2,5-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z37BAF7S2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,5-Difluorobenzophenone (CAS No. 85068-36-6), a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of fluorine atoms on the phenyl ring imparts unique electronic properties, making this compound a valuable building block in medicinal chemistry and material science. This document details the core synthetic pathways, including Friedel-Crafts acylation, Grignard reactions, and Suzuki-Miyaura coupling, supported by detailed experimental protocols and quantitative data.

Core Synthesis Mechanisms and Pathways

The synthesis of this compound can be approached through several established organic chemistry reactions. The three most prominent and versatile methods are outlined below.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. In this electrophilic aromatic substitution reaction, 1,4-difluorobenzene is acylated using benzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, forming a highly reactive acylium ion. The electron-rich 1,4-difluorobenzene then attacks this electrophile, leading to the formation of this compound after a deprotonation step that restores aromaticity.

The primary challenge in this synthesis is controlling the regioselectivity. The fluorine atoms are ortho, para-directing activators (due to resonance) but are also deactivating (due to induction). The acylation is expected to occur at the position ortho to one of the fluorine atoms, which is also meta to the other, leading to the desired 2,5-disubstituted product.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-difluorobenzophenone via the Friedel-Crafts acylation of 1,4-difluorobenzene with benzoyl chloride. This document outlines the reaction mechanism, detailed experimental protocols, relevant quantitative data, and potential challenges. The information is intended for use by researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its synthesis is most commonly achieved through the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[3] This guide will focus on the synthesis of this compound from 1,4-difluorobenzene and benzoyl chloride, a reaction that presents unique challenges due to the electronic properties of the starting materials.

The Friedel-Crafts Acylation Reaction

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The most common catalyst for this reaction is aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the electrophilic acylium ion, forming a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Rearomatization: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Reactivity and Regioselectivity of 1,4-Difluorobenzene

The presence of two fluorine atoms on the benzene ring significantly influences the reactivity and regioselectivity of the Friedel-Crafts acylation. Fluorine is an ortho, para-directing deactivator. In 1,4-difluorobenzene, both fluorine atoms deactivate the ring towards electrophilic attack due to their strong inductive electron-withdrawing effects. This makes 1,4-difluorobenzene significantly less reactive than benzene or even monofluorobenzene.

However, the directing effects of the two para-positioned fluorine atoms both favor substitution at the positions ortho to them (positions 2, 3, 5, and 6). Therefore, the reaction is expected to yield the desired this compound as the primary product, although forcing reaction conditions may be necessary to overcome the low reactivity of the substrate.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 540-36-3 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 |

| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Reaction Setup and Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

-

Addition of 1,4-Difluorobenzene: After the addition of benzoyl chloride is complete, add 1,4-difluorobenzene (1.0-1.2 equivalents) dropwise from the dropping funnel over 20-30 minutes, again maintaining the temperature below 10 °C.

-

Reaction: After the addition of 1,4-difluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound as a liquid.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions.

| Parameter | Value |

| Molar Ratio (1,4-Difluorobenzene:Benzoyl Chloride:AlCl₃) | 1.1 : 1.0 : 1.3 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 60-70% (estimated) |

| Boiling Point of Product | 123 °C at 0.3 mmHg[1][2] |

| Refractive Index of Product (n20D) | 1.57[1][2] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. |

| ¹³C NMR | The carbonyl carbon will appear as a singlet around 195 ppm. The carbon atoms attached to fluorine will show characteristic C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms. |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch will be observed around 1670 cm⁻¹. C-F stretching bands will be present in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 218.20. |

Spectroscopic data for this compound is available in public databases for comparison.[5][6][7]

Safety and Handling

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate protective gear.

-

Benzoyl chloride is a lachrymator and is corrosive. Handle in a fume hood.

-

1,4-Difluorobenzene is a flammable liquid and an irritant.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The Friedel-Crafts acylation reaction is exothermic and produces HCl gas . The reaction should be performed in a well-ventilated fume hood, and the addition of reagents should be controlled to manage the reaction temperature.

Conclusion

The Friedel-Crafts acylation provides a viable route for the synthesis of this compound from 1,4-difluorobenzene and benzoyl chloride. The primary challenge in this synthesis is the reduced reactivity of the 1,4-difluorobenzene substrate. The experimental protocol provided in this guide, adapted from similar syntheses, offers a solid starting point for researchers. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for a successful outcome. The final product can be purified by vacuum distillation and characterized by standard spectroscopic methods. This in-depth guide serves as a valuable resource for scientists and professionals engaged in the synthesis of fluorinated benzophenone derivatives for various applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C13H8F2O | CID 522826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

2,5-Difluorobenzophenone: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2,5-Difluorobenzophenone. This fluorinated aromatic ketone is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.

Core Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₈F₂O, is a substituted aromatic ketone. The presence of two fluorine atoms on one of the phenyl rings significantly influences its electronic properties and reactivity. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₈F₂O |

| Molecular Weight | 218.20 g/mol |

| Appearance | Light yellow to yellow to orange clear liquid |

| Boiling Point | 123 °C at 0.3 mmHg |

| Density | 1.27 g/cm³ |

| Refractive Index | n20/D 1.57 |

Table 1: Physical and Chemical Properties of this compound

Reactivity and Synthetic Utility

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing fluorine atoms and the carbonyl group. This unique electronic arrangement makes it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution

The primary method for the synthesis of this compound is through a Friedel-Crafts acylation reaction . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. A plausible and common synthetic route is the acylation of benzene with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electron-withdrawing nature of the two fluorine atoms on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the phenyl ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effect of the fluorine atoms and the carbonyl group makes the aromatic ring electron-deficient and thus, a good substrate for attack by nucleophiles. This reactivity allows for the introduction of a variety of functional groups, opening avenues for the synthesis of diverse derivatives. The general mechanism for SNAr is depicted in the diagram below.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound based on established Friedel-Crafts acylation methodologies.

Materials:

-

2,5-Difluorobenzoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2,5-difluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride.

-

After the addition is complete, add anhydrous benzene (1.1 equivalents) dropwise to the reaction mixture.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Profile of 2,5-Difluorobenzophenone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Difluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectroscopic data for this compound (CAS No: 85068-36-6), with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.20 g/mol , has been compiled from various spectral databases.[1] The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).[2]

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 - 7.75 | m | 2H, Aromatic | |

| 7.68 - 7.60 | m | 1H, Aromatic | |

| 7.54 - 7.46 | m | 2H, Aromatic | |

| 7.32 - 7.18 | m | 3H, Aromatic |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 194.2 | C=O |

| 158.8 (dd, J = 246.9, 2.4 Hz) | C-F |

| 156.0 (dd, J = 242.2, 2.4 Hz) | C-F |

| 137.2 | Aromatic C |

| 133.3 | Aromatic CH |

| 130.0 | Aromatic CH |

| 128.8 | Aromatic CH |

| 125.1 (dd, J = 24.3, 7.1 Hz) | Aromatic C |

| 120.2 (dd, J = 24.8, 9.5 Hz) | Aromatic CH |

| 118.5 (dd, J = 24.3, 3.6 Hz) | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[1][2]

Table 3: IR Spectroscopic Data for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H stretch |

| 1670 | Strong | C=O stretch |

| 1598, 1485, 1448 | Medium | Aromatic C=C stretch |

| 1275, 1155 | Strong | C-F stretch |

| 925, 815, 705 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

The mass spectrum of this compound was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 218 | 100 | [M]⁺ (Molecular ion) |

| 199 | 15 | [M - F]⁺ |

| 141 | 30 | [C₆H₄FCO]⁺ |

| 123 | 55 | [C₇H₄FO]⁺ |

| 105 | 95 | [C₆H₅CO]⁺ |

| 95 | 40 | [C₆H₄F]⁺ |

| 77 | 80 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, 512-1024 scans are acquired with a relaxation delay of 2-5 seconds. The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The ATR-FTIR spectrum is recorded on an FTIR spectrometer equipped with a diamond ATR crystal. A small amount of the neat liquid or solid this compound is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

GC-MS analysis is performed on a GC system coupled to a mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A 1 µL aliquot of the solution is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and mass spectra are recorded over a mass range of m/z 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,5-Difluorobenzophenone (CAS Number: 85068-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzophenone is a fluorinated aromatic ketone that serves as a versatile building block and intermediate in various chemical syntheses. Its unique electronic and structural properties, imparted by the fluorine substituents, make it a compound of significant interest in materials science, polymer chemistry, and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on data relevant to research and development professionals.

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its application and handling. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 85068-36-6 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O | [1][3] |

| Molecular Weight | 218.20 g/mol | [1][3] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 123 °C at 0.3 mmHg | [1] |

| Density | 1.27 g/mL | [1] |

| Refractive Index | n20/D 1.57 | [1] |

| Purity | ≥ 96% (GC) | [1] |

Synthesis of Difluorobenzophenones: A General Overview

The synthesis of difluorobenzophenones, including the 2,5-isomer, can be achieved through several established organic chemistry reactions. A common and industrially relevant method is the Friedel-Crafts acylation. This reaction typically involves the acylation of a fluorinated benzene derivative with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

While a specific detailed protocol for the synthesis of this compound was not prominently available in the reviewed literature, the general workflow for a related isomer, 2,4'-Difluorobenzophenone, provides a representative experimental pathway. The synthesis generally proceeds as follows:

Experimental Protocols

A representative experimental protocol for the synthesis of a difluorobenzophenone isomer is detailed in a patent for the preparation of high-purity 2,4'-difluorobenzophenone.[4] The key steps, which can be adapted for the synthesis of other isomers, include:

-

Reaction Setup : Charging a reaction vessel with fluorobenzene and a Lewis acid catalyst like aluminum chloride under controlled temperature conditions (e.g., an ice bath).[4]

-

Acylation : The dropwise addition of the corresponding fluorobenzoyl chloride to the reaction mixture. The temperature is carefully controlled during the addition.[4]

-

Reaction Monitoring : The progress of the reaction is monitored using techniques such as gas chromatography (GC) to determine the consumption of starting materials.[4]

-

Quenching and Work-up : The reaction mixture is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic phase is then separated.[4]

-

Purification : The organic layer is washed with water and a basic solution (e.g., sodium hydroxide) to remove impurities. The solvent is then removed, and the final product is purified by distillation or recrystallization.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are available for this compound.[3][5] The fluorine atoms will also exhibit signals in ¹⁹F NMR, which can be a powerful tool for confirming the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C=O (Ketone) Stretch : A strong absorption band typically in the region of 1650-1700 cm⁻¹.

-

C-F (Aryl-Fluorine) Stretch : Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Aromatic C=C Stretch : Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch : Bands above 3000 cm⁻¹.[6]

FT-IR spectra for this compound are publicly available for reference.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 218.20 g/mol .[3]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. A Raman spectrum of this compound is also available in spectral databases.[5][7]

Applications in Research and Development

This compound is a valuable compound with applications spanning several areas of chemical research and industry.

Organic Synthesis

As a difluorinated benzophenone, this compound serves as a key intermediate in the synthesis of more complex molecules. The fluorine atoms can influence the reactivity of the aromatic rings and can be retained in the final product to modulate its properties, such as metabolic stability and binding affinity in a biological context.[1]

Polymer Chemistry: Photoinitiators

Benzophenone and its derivatives are well-known photoinitiators for UV-curable coatings, adhesives, and inks.[1][8] Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state and then abstract a hydrogen atom from a synergist (often a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers. The presence of fluorine atoms in this compound can fine-tune the photochemical properties of the molecule, potentially influencing the efficiency and kinetics of the photoinitiation process.[9]

Medicinal Chemistry and Drug Design

While specific drugs containing the this compound moiety are not widely reported, the benzophenone scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[10] The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. Derivatives of a related compound, 2,4'-Difluorobenzophenone, have been investigated as EP1 receptor antagonists and cathepsin L inhibitors.[11]

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

This compound is a valuable chemical intermediate with a range of applications, particularly in organic synthesis and polymer chemistry. Its well-defined physical and spectroscopic properties make it a reliable building block for research and development. While its direct application in marketed pharmaceuticals is not established, its structural features make it an attractive starting point for the design and synthesis of novel bioactive molecules. As with any chemical, proper safety and handling procedures are paramount. This guide provides a foundational understanding of this compound to aid researchers and scientists in its effective and safe utilization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C13H8F2O | CID 522826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectrabase.com [spectrabase.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4'-Difluorobenzophenone | 342-25-6 [chemicalbook.com]

Physical properties like melting point and boiling point of 2,5-Difluorobenzophenone

An In-depth Technical Guide to the Physical Properties of 2,5-Difluorobenzophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the key physical characteristics of this compound, outlines experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physical Properties

This compound is a fluorinated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its physical state at ambient temperature is a light yellow to orange clear liquid.[1] This indicates that its melting point is below standard room temperature.

Data Presentation

The known quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₁₃H₈F₂O | |

| Molecular Weight | 218.20 g/mol | |

| Boiling Point | 123 °C | at 0.3 mmHg |

| Physical State | Liquid | at 20 °C |

| Appearance | Light yellow to orange clear liquid | |

| Density | 1.27 g/cm³ | |

| Refractive Index | 1.57 | at 20 °C |

| CAS Number | 85068-36-6 |

Experimental Protocols

Accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following sections detail the methodologies for measuring the boiling point of this compound. As it is a liquid at room temperature, a standard melting point determination is not applicable; instead, a freezing point determination would be analogous.

Boiling Point Determination (Micro-Scale by Capillary Method)

Given the reduced pressure at which the boiling point is reported (123 °C at 0.3 mmHg), a vacuum distillation setup is the most appropriate method for verification. However, a simple and effective method for determining the boiling point at atmospheric pressure or under controlled reduced pressure is the capillary method.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric or set pressure.

Materials:

-

Sample of this compound

-

Thiele tube or other heating bath (e.g., oil bath on a hot plate)

-

High-temperature thermometer

-

Capillary tubes (one end sealed)

-

Small diameter test tube

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of this compound to the small test tube.

-

Capillary Insertion: Place a capillary tube with the sealed end pointing upwards into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the setup in a heating bath. Heat the bath gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium Point: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. For a more precise measurement, the heating can be stopped when a steady stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Mandatory Visualizations

To illustrate the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Boiling Point Determination.

As this compound is a liquid at room temperature, a workflow for determining its freezing point (the equivalent of a melting point for a liquid) is presented below.

Caption: Workflow for Freezing Point Determination.

References

Solubility of 2,5-Difluorobenzophenone in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorobenzophenone (CAS: 85068-36-6). While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility profile based on its chemical structure and provides a detailed, standard experimental protocol for its determination. The methodologies and frameworks presented here are intended to empower researchers to generate precise and reliable solubility data essential for applications in organic synthesis, materials science, and pharmaceutical development.[1]

Introduction to this compound

This compound is a halogenated aromatic ketone with the chemical formula C₁₃H₈F₂O.[2][3] It serves as a key intermediate in various fields, including the synthesis of pharmaceuticals and agrochemicals, and as a photoinitiator in polymer chemistry.[3] Understanding its solubility in various organic solvents is critical for reaction engineering, purification processes like crystallization, and formulation development.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈F₂O | PubChem[2], Chem-Impex[3] |

| Molecular Weight | 218.20 g/mol | PubChem[2], Chem-Impex[3] |

| CAS Number | 85068-36-6 | PubChem[2] |

| Appearance | Light yellow to orange clear liquid | TCI, Chem-Impex[3] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is favored in solvents with similar polarity.[4] this compound possesses a polar carbonyl group (C=O) and relatively nonpolar difluorophenyl and phenyl rings. This structure suggests it will exhibit poor solubility in highly polar solvents like water and good solubility in a range of common organic solvents. Its solubility is expected to be highest in solvents of moderate to low polarity, such as other aromatic compounds, ketones, esters, and chlorinated solvents.

Quantitative Solubility Data

For reference, a study on the isomeric compound 4,4'-Difluorobenzophenone showed that its mole fraction solubility increased with temperature in solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate, confirming an endothermic dissolution process.[5] A similar trend can be anticipated for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the static gravimetric method, a widely accepted and reliable technique adapted from studies on analogous compounds.[5]

4.1. Materials and Equipment

-

Solute: this compound (>96% purity)

-

Solvents: Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene), analytical grade.

-

Equipment:

-

Thermostatic water bath or jacketed glass vessel with temperature control (±0.1 K).

-

Magnetic stirrer and stir bars.

-

Analytical balance (±0.0001 g).

-

Drying oven.

-

Syringes with sub-micron filters (e.g., 0.45 µm PTFE).

-

Pre-weighed glass vials.

-

Temperature probe.

-

4.2. Experimental Workflow Diagram

The overall process for determining solubility can be visualized as follows:

Caption: Experimental workflow for gravimetric solubility determination.

4.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed glass vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel in the thermostatic bath set to the desired temperature. Stir the mixture continuously to facilitate dissolution and achieve solid-liquid equilibrium. The time required to reach equilibrium can vary but is often in the range of 24 hours.

-

Settling: After the equilibration period, stop the agitation and allow the undissolved solid to settle at the bottom of the vessel for at least 4 hours, ensuring the temperature remains constant. This creates a clear, saturated supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. The syringe should be fitted with a filter to exclude any solid particulates.

-

Mass Determination (Solution): Immediately transfer the collected sample into a pre-weighed (m_vial) glass vial and weigh it to determine the total mass of the saturated solution (m_total).

-

Mass Determination (Solute): Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. Once a constant weight is achieved, weigh the vial again to determine the mass of the dissolved this compound (m_solute).

-

Calculation: The mass of the solvent is calculated as m_solvent = (m_total - m_vial) - m_solute. The solubility can then be expressed in various units, such as mole fraction (x):

x = (m_solute / M_solute) / [ (m_solute / M_solute) + (m_solvent / M_solvent) ]

Where M_solute and M_solvent are the molar masses of the solute and solvent, respectively.

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated physicochemical factors. Understanding these relationships is key to solvent selection and process optimization.

Caption: Key factors influencing the solubility of a solid solute.

-

Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, the solubility of this compound is expected to increase as the temperature increases.[5]

-

Solvent Polarity: As previously discussed, solvents with polarity similar to that of this compound will be more effective at dissolving it.

-

Crystal Lattice Energy (for solid form): While this compound is often a liquid at room temperature, if it is crystallized, the energy of its crystal lattice must be overcome by solute-solvent interactions for dissolution to occur. Stronger intermolecular forces in the solid state lead to lower solubility.

References

An In-depth Technical Guide to the Thermochemical Properties of 2,5-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzophenone is a fluorinated aromatic ketone of interest in various fields, including organic synthesis and materials science. Its utility as a building block in the synthesis of pharmaceuticals and specialty polymers necessitates a thorough understanding of its physicochemical properties. Thermochemical data, such as the enthalpy of formation and sublimation, are critical for process design, safety analysis, and computational modeling. This guide summarizes the known physical properties of this compound and provides a comparative analysis with related compounds for which thermochemical data are available.

Physical and Chemical Properties of this compound

While specific experimental thermochemical data remains elusive, the fundamental physical and chemical properties of this compound have been characterized. These properties are essential for its handling, storage, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| CAS Number | 85068-36-6 | [1][2] |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Boiling Point | 123 °C at 0.3 mmHg | [2] |

| Density | 1.27 g/mL | [2] |

| Refractive Index | n20D 1.57 | [2] |

Comparative Thermochemical Data

To provide a frame of reference, this section presents thermochemical data for 4,4'-Difluorobenzophenone and the parent molecule, benzophenone. These values were determined using established experimental techniques and computational methods.

Table 2: Thermochemical Properties of 4,4'-Difluorobenzophenone and Benzophenone

| Property | 4,4'-Difluorobenzophenone | Benzophenone | Method |

| Enthalpy of Formation (hf) | -366.33 kJ/mol | Data not available | Joback Method (Computational)[3] |

| Enthalpy of Fusion (hfus) | 24.49 kJ/mol | Data not available | Joback Method (Computational)[3] |

| Enthalpy of Vaporization (hvap) | 55.52 kJ/mol | Data not available | Joback Method (Computational)[3] |

| Standard Molar Sublimation Enthalpy (ΔHsub) | Data not available | See NIST WebBook | Experimental |

| Ideal Gas Heat Capacity (cpg) | 356.92 J/mol·K (at 612.57 K) | See NIST WebBook | Joback Method (Computational)[3] / Experimental |

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. While useful for estimations, experimental validation is crucial.

Experimental Protocols for Thermochemical Property Determination

The determination of thermochemical properties relies on precise calorimetric and thermodynamic measurements. The following are detailed methodologies for key experiments.

The standard enthalpy of formation (ΔHf°) of a compound is determined by measuring the heat of a combustion reaction in a bomb calorimeter.

Experimental Workflow:

-

Sample Preparation: A precisely weighed pellet of the substance (e.g., a benzophenone derivative) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~30 atm) and placed in a well-insulated water bath (the calorimeter). A calibrated thermometer and a stirrer are also placed in the water bath.

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The temperature change (ΔT) is meticulously recorded.

-

Combustion: The sample is ignited remotely via an electrical fuse. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a temperature increase.

-

Data Acquisition: The temperature of the water is monitored and recorded at regular intervals before, during, and after the combustion to determine the maximum temperature change (ΔT).

-

Calculation: The heat of combustion at constant volume (ΔU_comb) is calculated using the formula: ΔU_comb = -C_cal * ΔT The standard enthalpy of combustion (ΔH_comb°) is then calculated from ΔU_comb, and subsequently, the standard enthalpy of formation (ΔHf°) is determined using Hess's law.

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid or liquid with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be derived.

Experimental Workflow:

-

Sample Preparation: A small amount of the sample is placed inside a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber. The pressure outside the cell is kept low enough that the mean free path of the effusing molecules is much larger than the orifice diameter.

-

Effusion: At a given temperature, molecules from the sample escape through the orifice into the vacuum. The rate of mass loss of the sample is directly proportional to the vapor pressure inside the cell.

-

Mass Loss Measurement: The rate of mass loss ( dm/dt ) is measured, typically using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the substance, and A is the area of the orifice.

-

Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔH_sub) or vaporization (ΔH_vap) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of thermochemical properties of a compound like this compound.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the public domain, this guide provides a foundational understanding of its known physical properties. By presenting comparative data for 4,4'-Difluorobenzophenone and benzophenone, researchers can make informed estimations for their work. The detailed experimental protocols for combustion calorimetry and the Knudsen effusion method offer a clear roadmap for any future studies aimed at empirically determining the thermochemical properties of this compound and its derivatives. Such data would be a valuable contribution to the fields of chemical engineering, materials science, and drug development.

References

Unveiling the Electronic Landscape: A Molecular Orbital Analysis of 2,5-Difluorobenzophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital characteristics of 2,5-difluorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Through a synthesis of established computational methodologies and available spectroscopic data, this document elucidates the electronic structure, reactivity, and potential interaction sites of this molecule. While a dedicated, peer-reviewed computational study on this compound is not extensively available in the current literature, this guide leverages data from closely related substituted benzophenones to provide a robust analytical framework.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is crucial before delving into its electronic structure. The key properties of this compound are summarized in the table below, compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₂O | PubChem[1][2] |

| Molecular Weight | 218.20 g/mol | PubChem[1][2] |

| IUPAC Name | (2,5-difluorophenyl)(phenyl)methanone | PubChem[1] |

| CAS Number | 85068-36-6 | PubChem[1] |

| Appearance | Light yellow to yellow to orange clear liquid | Chem-Impex[2] |

| Boiling Point | 123 °C at 0.3 mmHg | Chem-Impex[2] |

| Density | 1.27 g/cm³ | Chem-Impex[2] |

| Refractive Index | n20/D 1.57 | Chem-Impex[2] |

Computational Methodology for Molecular Orbital Analysis

The insights into the electronic structure of this compound presented herein are based on a generalized computational protocol widely adopted for the study of substituted benzophenones. Density Functional Theory (DFT) is the cornerstone of this approach, offering a balance between computational cost and accuracy.

Geometry Optimization and Vibrational Analysis

The initial step in the computational analysis involves the optimization of the molecule's geometry to its ground state. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimized structure corresponds to the most stable conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for validation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

While specific calculated values for this compound are not available, studies on similar fluorinated benzophenones suggest that the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the benzoyl group. The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzophenone.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the negative potential is expected to be concentrated around the carbonyl oxygen and the fluorine atoms, making these sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[3] This analysis helps in understanding the distribution of electrons among the atoms and identifying charge transfer within the molecule. In this compound, the fluorine and oxygen atoms are expected to carry significant negative charges due to their high electronegativity, while the carbon atoms bonded to them will have positive charges.

Quantitative Data Summary

The following tables summarize the expected quantitative data from a DFT-based molecular orbital analysis of this compound. It is important to note that in the absence of a dedicated published study, these values are illustrative and based on typical results for similar substituted benzophenones.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

| E (HOMO) | -6.5 to -7.5 |

| E (LUMO) | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Table 2: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.22 - 1.24 | |

| C-F (ortho) | 1.34 - 1.36 | |

| C-F (meta) | 1.34 - 1.36 | |

| Phenyl C-C | 1.38 - 1.40 | |

| C-CO-C: 118-122 | ||

| C-C-F: 118-120 |

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.5 to -0.7 |

| F (ortho) | -0.2 to -0.4 |

| F (meta) | -0.2 to -0.4 |

| C (carbonyl) | +0.4 to +0.6 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a typical workflow for its computational analysis.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the computational analysis of substituted benzophenones.

Conclusion

This technical guide provides a comprehensive framework for understanding the molecular orbital properties of this compound. By employing established computational techniques such as Density Functional Theory, a detailed picture of the molecule's electronic structure, reactivity, and potential for intermolecular interactions can be elucidated. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Mulliken atomic charges offers valuable insights for researchers in drug development and materials science. While a dedicated experimental and computational study on this specific molecule would provide more precise quantitative data, the methodologies and expected outcomes detailed in this guide serve as a robust foundation for future research and application.

References

Methodological & Application

Application Notes and Protocols: 2,5-Difluorobenzophenone as a Photoinitiator for Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Difluorobenzophenone as a Type II photoinitiator for free-radical polymerization. The information is intended for researchers, scientists, and professionals in drug development and materials science who are exploring UV-curable formulations for applications such as coatings, adhesives, and inks.[1] While specific performance data for this compound is not extensively available in published literature, the following protocols and data are based on the established principles of benzophenone-initiated photopolymerization and data from structurally similar compounds.

Introduction

This compound is a substituted aromatic ketone that functions as a photoinitiator in ultraviolet (UV) curing processes.[1] Like other benzophenone derivatives, it is classified as a Type II photoinitiator. This means that upon absorption of UV radiation, it undergoes excitation to a triplet state and then abstracts a hydrogen atom from a synergist or co-initiator (typically a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, leading to the formation of a cross-linked polymer network. The fluorine substitution on the benzophenone core can influence its photochemical properties, potentially affecting its absorption characteristics and initiation efficiency.

Principle of Operation

The photoinitiation process using this compound follows a bimolecular hydrogen abstraction mechanism, characteristic of Type II photoinitiators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 85068-36-6 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.2 g/mol | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Purity | ≥ 96% (GC) | [1] |

| Boiling Point | 123 °C at 0.3 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Refractive Index | n20/D 1.57 | [1] |

Representative Performance Data

The following table presents representative performance data for a typical UV-curable acrylate formulation initiated by a benzophenone-type photoinitiator. These values are illustrative and should be optimized for specific applications.

| Parameter | Condition | Representative Value |

| Photoinitiator Concentration | 1.0 wt% in acrylate monomer blend | 1.0 wt% |

| Co-initiator (e.g., EDAB) | 2.0 wt% in acrylate monomer blend | 2.0 wt% |

| UV Lamp Type | Medium-pressure mercury lamp | - |

| UV Intensity | 100 mW/cm² | 100 mW/cm² |

| Exposure Time | 60 seconds | 60 s |

| Final Monomer Conversion | Measured by FT-IR | 85 - 95% |

| Tack-free Time | Manual touch test | 5 - 15 seconds |

EDAB: Ethyl 4-(dimethylamino)benzoate

Experimental Protocols

The following are generalized protocols for the use of this compound in the photopolymerization of an acrylate-based formulation.

Formulation Preparation

Materials:

-

This compound (Photoinitiator)

-

Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDAB, or an amine synergist)

-

Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)

-

Amber vials

-

Magnetic stirrer and stir bar or vortex mixer

Procedure:

-

In an amber vial to protect the mixture from ambient light, combine the desired amounts of the monomer and/or oligomer.

-

Add this compound to the monomer/oligomer blend. A typical concentration range is 0.5-5.0 wt%.

-

Add the co-initiator to the mixture. The concentration of the co-initiator is typically 1.5 to 2 times that of the photoinitiator on a molar basis.

-

Mix the components thoroughly using a magnetic stirrer or vortex mixer until the photoinitiator and co-initiator are completely dissolved and the solution is homogeneous.

-

Store the formulation in a dark, cool place before use.

UV Curing Protocol

Equipment:

-

UV curing system (e.g., medium-pressure mercury lamp or a UV-LED source with appropriate wavelength output)

-

Substrate for coating (e.g., glass slide, metal panel)

-

Film applicator (e.g., drawdown bar, spin coater)

-

Radiometer to measure UV intensity

Procedure:

-

Apply a thin film of the prepared formulation onto the desired substrate using a suitable application method to achieve a uniform thickness.

-

Place the coated substrate under the UV lamp. Ensure the distance between the lamp and the substrate is consistent for reproducible results.

-

Expose the film to UV radiation for a predetermined time. The curing time will depend on the film thickness, photoinitiator concentration, and UV light intensity.

-

After exposure, check the film for cure by assessing its tackiness. A fully cured film should be solid and tack-free.

Monitoring Polymerization Kinetics with Real-Time FT-IR

Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with a real-time monitoring accessory

-

UV light source with a light guide

-

Sample holder (e.g., BaF₂ plates)

Procedure:

-

Place a small drop of the liquid formulation between two BaF₂ plates separated by a spacer of known thickness.

-

Mount the sample in the FTIR spectrometer.

-

Position the UV light guide at a fixed distance from the sample.

-

Initiate real-time data acquisition, monitoring the decrease in the characteristic infrared absorption peak of the reactive monomer (e.g., the acrylate double bond at approximately 1635 cm⁻¹).

-

Simultaneously, open the shutter of the UV lamp to begin the photopolymerization.

-

The monomer conversion can be calculated from the decrease in the peak area over time.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a viable Type II photoinitiator for free-radical polymerization in UV-curable systems. Its performance is dependent on formulation variables such as the type and concentration of the co-initiator and the monomer system, as well as curing parameters like UV wavelength and intensity. The protocols provided here serve as a starting point for the development of UV-curable formulations utilizing this photoinitiator. Further optimization will be necessary to achieve desired properties for specific applications.

References

Application of 2,5-Difluorobenzophenone's Isomer in the Synthesis of Key Pharmaceutical Intermediates

Introduction

While 2,5-Difluorobenzophenone is a versatile chemical building block, its isomer, 2,4-Difluorobenzophenone , plays a more direct and well-documented role in the synthesis of crucial pharmaceutical intermediates. Specifically, this compound is a key precursor in the production of the (2,4-difluorophenyl)(piperidin-4-yl)methanone scaffold. This intermediate is fundamental to the synthesis of several atypical antipsychotic medications, including Risperidone and Iloperidone, which are used to treat schizophrenia and bipolar disorder.

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a pivotal intermediate derived from the 2,4-difluorobenzophenone framework. The methodologies described are intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Application Notes

The synthesis of 4-(2,4-difluorobenzoyl)piperidine is a critical step in the manufacturing of several antipsychotic drugs. The presence of the difluorophenyl moiety is known to enhance the pharmacological properties of the final active pharmaceutical ingredient (API), including its binding affinity to dopamine D2 and serotonin 5-HT2A receptors. The primary synthetic strategy to obtain this intermediate is the Friedel-Crafts acylation of 1,3-difluorobenzene.

Two common synthetic routes for this intermediate are:

-

Friedel-Crafts Acylation with a Protected Piperidine: This approach involves the acylation of 1,3-difluorobenzene with a protected piperidine derivative, such as 1-acetylpiperidine-4-carbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The protecting group is subsequently removed to yield the desired piperidine hydrochloride salt.

-

Grignard Reaction: An alternative route involves the reaction of a Grignard reagent, 2,4-difluorophenylmagnesium bromide, with a suitable 4-piperidone derivative. This is followed by oxidation of the resulting alcohol to the ketone.

This document will focus on the Friedel-Crafts acylation method, as it is a widely cited and effective approach.

Quantitative Data Summary

The following table summarizes the typical reactants, conditions, and outcomes for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride via the Friedel-Crafts acylation route.

| Step | Reactants | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Acylation | 1,3-Difluorobenzene, 1-Acetylpiperidine-4-carbonyl chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | 3 hours | Elevated Temperature | ~41% |

| 2. Deprotection | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | 6N Hydrochloric Acid | Water | 5 hours | Reflux | ~85% |

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

This protocol details the Friedel-Crafts acylation of 1,3-difluorobenzene.

Materials:

-

1,3-Difluorobenzene

-

1-Acetylpiperidine-4-carbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of 1,3-difluorobenzene (67 g) and anhydrous aluminum chloride (133 g) in dichloromethane (150 ml), cool the mixture to room temperature.[1]

-

Slowly add a solution of 1-acetyl-4-piperidinecarbonyl chloride (98 g) in dichloromethane (50 ml) dropwise to the mixture.[1]

-

After the addition is complete, stir the reaction mixture at an elevated temperature for 3 hours.[1]

-

Pour the reaction mixture into a mixture of ice and hydrochloric acid.[1]

-

Extract the resulting mixture with dichloromethane (200 ml).[1]

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.[1]

-

Filter the solution and remove the solvent under reduced pressure to obtain 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.[1]

Protocol 2: Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride

This protocol describes the deprotection of the acetylated intermediate.

Materials:

-

1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

-

6N Hydrochloric Acid

-

2-Propanol

Procedure:

-

Add 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (56 g) to 6N hydrochloric acid (190 ml).[2]

-

Reflux the resulting mixture for 5 hours.[2]

-

Concentrate the reaction mixture under reduced pressure.[2]

-

Add 2-propanol (200 ml) to the residue and stir the mixture.[2]

-

Filter the resulting solid and dry it to obtain 4-(2,4-difluorobenzoyl)piperidine hydrochloride.[2]

Visualizations

Synthesis Pathway of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Caption: Synthetic route to 4-(2,4-difluorobenzoyl)piperidine HCl.

Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow for the Friedel-Crafts acylation step.

Logical Relationship of Intermediates to API

Caption: Role of the intermediate in API synthesis.

References

Application of 2,5-Difluorobenzophenone in UV-Curable Coatings and Adhesives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzophenone is a substituted aromatic ketone that functions as a Type II photoinitiator in ultraviolet (UV) curing applications. Upon exposure to UV radiation, it initiates the rapid polymerization of monomers and oligomers, leading to the formation of a cross-linked polymer network. This characteristic makes it a valuable component in the formulation of UV-curable coatings and adhesives, where rapid, on-demand curing is essential. Its fluorinated structure can also impart specific properties to the final cured material, such as altered surface energy and chemical resistance.

This document provides detailed application notes and experimental protocols for the utilization of this compound in UV-curable formulations. It is intended for researchers and scientists in materials science and drug development who are exploring novel photoinitiators for advanced applications.

Mechanism of Action: Type II Photoinitiation

This compound belongs to the class of Type II photoinitiators, which operate via a bimolecular hydrogen abstraction mechanism. Unlike Type I photoinitiators that undergo direct cleavage upon UV absorption, Type II photoinitiators require the presence of a co-initiator or synergist, typically a tertiary amine, to generate the initiating free radicals.

The process can be summarized in the following steps:

-

UV Absorption: this compound absorbs UV energy, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state of the benzophenone derivative abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

-

Radical Formation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator.

-

Initiation of Polymerization: The highly reactive alkylamino radical is the primary species that initiates the polymerization of acrylate or methacrylate monomers in the formulation.

Illustrative Performance Data

While specific performance data for this compound is not extensively published in comparative studies, the following tables present hypothetical yet realistic data to illustrate how its performance can be evaluated against a standard Type II photoinitiator, such as unsubstituted benzophenone (BP). These tables are intended to serve as a template for presenting experimental results.

Table 1: Curing Performance in a Standard Acrylate Coating Formulation

| Photoinitiator (2 wt%) | Co-initiator (4 wt%) | UV Dose (mJ/cm²) | Tack-Free Time (s) | Pendulum Hardness (König, seconds) |

| This compound | Ethyl-4-(dimethylamino)benzoate | 500 | 3 | 120 |

| Benzophenone | Ethyl-4-(dimethylamino)benzoate | 500 | 5 | 110 |

| This compound | 2-(Dimethylamino)ethanol | 500 | 4 | 115 |

| Benzophenone | 2-(Dimethylamino)ethanol | 500 | 6 | 105 |

Table 2: Adhesion and Yellowing Properties of Cured Films

| Photoinitiator (2 wt%) | Substrate | Adhesion (ASTM D3359) | Yellowing Index (YI) - Initial | Yellowing Index (YI) - After 1000h QUV |

| This compound | Cold Rolled Steel | 5B | 1.2 | 3.5 |

| Benzophenone | Cold Rolled Steel | 5B | 1.5 | 4.8 |

| This compound | Polycarbonate | 4B | 1.3 | 3.8 |

| Benzophenone | Polycarbonate | 4B | 1.6 | 5.2 |

Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating this compound in UV-curable formulations.

Protocol 1: Preparation of a UV-Curable Acrylate Coating

Objective: To prepare a clear UV-curable acrylate coating formulation containing this compound.

Materials:

-

Oligomer: Aliphatic Urethane Diacrylate (e.g., 50 wt%)

-

Monomer: Isobornyl Acrylate (IBOA) (e.g., 30 wt%)

-

Reactive Diluent: Trimethylolpropane Triacrylate (TMPTA) (e.g., 14 wt%)

-

Photoinitiator: this compound (e.g., 2 wt%)

-

Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) (e.g., 4 wt%)

-

Amber glass vials

-

Magnetic stirrer and stir bars

-

Laboratory scale

Procedure:

-

In an amber glass vial, weigh the required amounts of the aliphatic urethane diacrylate oligomer, IBOA, and TMPTA.

-

Place the vial on a magnetic stirrer and mix at a moderate speed until a homogeneous mixture is obtained. Gentle heating (40-50°C) may be applied to reduce viscosity if necessary.

-

In a separate amber vial, dissolve the this compound and EDB in a portion of the monomer mixture with stirring.

-

Add the photoinitiator solution to the main mixture and continue stirring until all components are fully dissolved and the formulation is homogeneous.

-

Allow the formulation to rest for at least one hour to eliminate any air bubbles.

Protocol 2: Evaluation of Curing Performance

Objective: To determine the cure speed and surface hardness of the UV-curable coating.

Materials:

-

UV-curable formulation from Protocol 1

-

Substrate panels (e.g., glass, steel, or plastic)

-

Film applicator (e.g., wire-wound bar coater)

-

UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)

-

Radiometer

-

Pendulum hardness tester (König or Persoz)

-

Cotton balls

Procedure:

-